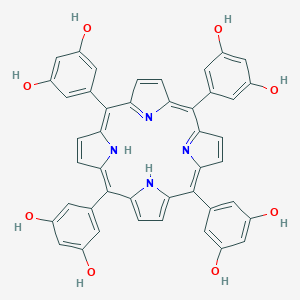

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine

説明

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine (CAS: 145764-54-1) is a free-base porphyrin derivative featuring four 3,5-dihydroxyphenyl substituents at the meso-positions.

特性

IUPAC Name |

5-[10,15,20-tris(3,5-dihydroxyphenyl)-21,24-dihydroporphyrin-5-yl]benzene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O8/c49-25-9-21(10-26(50)17-25)41-33-1-2-34(45-33)42(22-11-27(51)18-28(52)12-22)36-5-6-38(47-36)44(24-15-31(55)20-32(56)16-24)40-8-7-39(48-40)43(37-4-3-35(41)46-37)23-13-29(53)19-30(54)14-23/h1-20,45-46,49-56H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVQXKKXBXLGCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=CC=C(N3)C(=C4C=CC(=N4)C(=C5C=CC(=N5)C(=C1N2)C6=CC(=CC(=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)C9=CC(=CC(=C9)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332894 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145764-54-1 | |

| Record name | 5,5',5'',5'''-(Porphyrin-5,10,15,20-tetrayl)tetra(benzene-1,3-diol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Adler-Longo Method and Modifications

The Adler-Longo method, a classical approach for porphyrin synthesis, has been adapted for TPPD preparation. This method involves the condensation of pyrrole with 3,5-dihydroxybenzaldehyde under acidic conditions. A variant reported by Suslick et al. utilized propionic acid as both solvent and catalyst, refluxing the reaction mixture at 140–160°C for 1.5 hours. The crude product was purified via column chromatography using dichloromethane/methanol (9:1), yielding approximately 22% of the target compound. Key challenges include managing the steric hindrance imposed by the 3,5-dihydroxyphenyl groups, which can slow cyclization and reduce yields.

Lewis Acid-Catalyzed Condensation

A modern adaptation employs Lewis acids such as boron trifluoride etherate (BF₃·Et₂O) to accelerate the condensation. In a protocol detailed by ChemRxiv, 3,5-dihydroxybenzaldehyde and pyrrole were reacted in anhydrous dichloromethane under argon at room temperature for 16 hours. The addition of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitated oxidation to the porphyrinogen, followed by neutralization with triethylamine. This method achieved a 70% yield after silica gel chromatography, demonstrating superior efficiency compared to traditional reflux approaches.

Table 1: Comparison of Synthetic Methods

Industrial Production Methods

Industrial synthesis prioritizes cost-effectiveness and scalability. The nitrobenzene reflux method is particularly suited for large-scale production due to its simplified workflow and reduced reliance on chromatographic purification. Automated continuous flow systems could further enhance yield by maintaining consistent reaction temperatures and minimizing side reactions. Key considerations include:

-

Solvent Recovery : Recycling nitrobenzene and isobutyric acid reduces waste and costs.

-

Process Monitoring : In-line UV-Vis spectroscopy ensures reaction completion before purification.

Purification and Characterization Techniques

Chromatographic Purification

All methods necessitate chromatographic purification to isolate TPPD from oligomeric byproducts. Silica gel columns with methanol/dichloromethane gradients (5–10% methanol) are standard. The Chinese patent highlights an additional step of leaving the reaction mixture to stand for 8 hours post-reflux, allowing partial precipitation of impurities before chromatography.

Spectroscopic Characterization

-

UV-Vis Spectroscopy : TPPD exhibits a Soret band at 421 nm and Q-bands between 500–650 nm in DMF, confirming π-π* transitions.

-

¹H NMR : Aromatic protons appear at 6.8–8.2 ppm (DMSO-d₆), with hydroxyl protons as broad signals near 9–10 ppm.

-

Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 742.74 (C₄₄H₃₀N₄O₈).

Table 2: Key Spectroscopic Data

| Technique | Key Features | Solvent | Source |

|---|---|---|---|

| UV-Vis | λₘₐₓ = 421 nm (Soret), ε ≥ 285,000 M⁻¹cm⁻¹ | DMF | |

| ¹H NMR | δ 6.8–8.2 (aromatic), δ 9–10 (OH) | DMSO-d₆ | |

| ESI-MS | m/z 742.74 [M]⁺ | CH₃OH |

Comparative Analysis of Synthetic Methods

The Lewis acid-catalyzed method offers the highest yield (70%) but requires stringent anhydrous conditions and costly reagents. In contrast, the Adler-Longo approach is more accessible for laboratory settings but suffers from lower yields. Industrial methods prioritize scalability over yield, leveraging nitrobenzene’s high boiling point to drive reaction completion.

Table 3: Advantages and Limitations

化学反応の分析

Metal Coordination Reactions

The porphyrin core coordinates with transition metals to form stable complexes, altering redox and photophysical properties. Common metals include Fe(III), Zn(II), and Cu(II):

Metalation typically occurs in anhydrous DMF or THF under inert atmospheres . Zinc complexes exhibit strong absorbance at 421 nm, making them effective photosensitizers .

Photochemical Reactivity in PDT

Under light irradiation (λ = 415–419 nm), TPPD generates reactive oxygen species (ROS) via Type II mechanisms:

-

Light Absorption : TPPD absorbs photons, transitioning to an excited singlet state.

-

Intersystem Crossing : Energy transfer to molecular oxygen produces singlet oxygen (¹O₂) .

-

Cytotoxicity : ¹O₂ oxidizes cellular components, inducing apoptosis in cancer cells .

| Property | Value |

|---|---|

| λmax (Absorption) | 415–419 nm (ε ≥ 285,000 M⁻¹cm⁻¹) |

| ROS Quantum Yield | 0.65–0.75 (in methanol) |

| Primary ROS Generated | Singlet oxygen (¹O₂) |

This reactivity underpins its use in PDT for cervical (HeLa) and breast cancer models .

Functionalization of Hydroxyl Groups

The eight hydroxyl groups (two per phenyl ring) enable diverse derivatization:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in basic conditions yields O-alkylated products.

-

Esterification : Acetylation with acetic anhydride produces acetylated derivatives for enhanced lipophilicity .

-

Dendrimer Synthesis : Covalent attachment to dendritic frameworks via click chemistry (e.g., CuAAC) .

Functionalization pathways are summarized below:

| Reaction Type | Reagent/Conditions | Product Application |

|---|---|---|

| Etherification | R-X, K₂CO₃, DMF, 60°C | Solubility modulation |

| Esterification | Ac₂O, Pyridine, RT | Drug delivery systems |

| Dendrimer Linkage | Azide-alkyne cycloaddition, Cu(I) | Nanoscale biomedical devices |

Redox and Catalytic Activity

TPPD’s metal complexes participate in redox reactions, serving as catalysts in:

-

Oxygen Reduction Reactions (ORR) : Fe-TPPD mimics cytochrome c oxidase, reducing O₂ to H₂O in fuel cells .

-

Oxidation of Alkanes : Mn-TPPD catalyzes cyclohexane oxidation to cyclohexanol/cyclohexanone (TON = 150–200) .

Electrochemical studies show a reversible one-electron oxidation at +0.85 V (vs. Ag/AgCl).

Comparative Reactivity with Analogues

TPPD’s 3,5-dihydroxyphenyl groups confer distinct advantages over analogues:

| Porphyrin Derivative | Key Difference | Reactivity Impact |

|---|---|---|

| Tetrakis(4-hydroxyphenyl)porphine | Hydroxyl groups at para positions | Lower solubility in polar media |

| Tetrakis(3,4-dihydroxyphenyl)porphine | Catechol substituents | Enhanced metal chelation |

| Tetrakis(3,5-dimethoxyphenyl)porphine | Methoxy instead of hydroxyl | Reduced hydrogen bonding |

TPPD’s hydroxyl groups improve aqueous solubility and hydrogen-bonding capacity, critical for biomedical applications .

科学的研究の応用

Chemistry:

- Used as a ligand in coordination chemistry to form metal complexes.

- Employed in the study of electron transfer processes.

Biology:

- Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.

- Studied for its role in mimicking natural enzymes in catalytic processes.

Medicine:

- Explored for its use in diagnostic imaging due to its fluorescent properties.

- Potential applications in drug delivery systems.

Industry:

- Utilized in the development of organic photovoltaic cells.

- Applied in the creation of sensors for detecting various analytes.

作用機序

The mechanism of action of 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine involves its ability to form stable complexes with metal ions. These metal complexes can participate in redox reactions, making the compound useful in catalysis and electron transfer studies. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can kill cancer cells.

類似化合物との比較

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Functional Differences

Key Observations :

- Hydrogen Bonding vs. Covalent Linkage: The 3,5-dihydroxyphenyl groups provide multiple hydrogen-bonding sites, favoring supramolecular assembly, whereas 4-aminophenyl derivatives enable covalent bonding in COFs or sensor matrices .

- Electronic Effects : Electron-donating hydroxyl groups may lower singlet oxygen quantum yields compared to methylpyridyl (TMPyP4, ΦΔ = 0.77) or sulfonato groups, impacting photodynamic therapy efficacy .

Photodynamic Therapy (PDT) :

- TMPyP4 (methylpyridyl) and pTHPP (4-hydroxyphenyl) are widely used photosensitizers. TMPyP4’s cationic nature enhances cellular uptake, while pTHPP-loaded nanoparticles overcome multidrug resistance in lung cancer . The target compound’s dihydroxy groups may improve biocompatibility but require structural optimization for ROS efficiency.

Drug Delivery :

- THPP@AcLi (4-hydroxyphenyl) demonstrates effective loading into lignin nanoparticles for controlled release . The 3,5-dihydroxy variant could similarly exploit hydroxyl interactions for stabilizing drug-carrier complexes.

Sensors and COFs :

- 4-Aminophenyl porphyrins form covalent linkages in COFs (e.g., with 2,5-dihydroxyterephthalaldehyde), while cyclodextrin-modified porphyrins () enable host-guest chemistry. The target compound’s hydroxyl groups may facilitate non-covalent functionalization in sensor designs .

Stability and Reactivity

- Oxidative Stability : The 3,5-dihydroxy groups may render the compound susceptible to oxidation compared to halogenated (e.g., 2,4-dichlorophenyl; ) or methylated derivatives .

- Metal Chelation : Unlike manganese or ruthenium metalloporphyrins (), the free-base form lacks catalytic metal centers but could serve as a ligand for metal coordination .

生物活性

5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine (referred to as TPPD) is a porphyrin derivative notable for its diverse biological activities. This compound has garnered attention in various fields including photodynamic therapy (PDT), antioxidant research, and as a potential therapeutic agent in cancer treatment. This article reviews the biological activity of TPPD, supported by case studies and research findings.

Chemical Structure and Properties

TPPD is characterized by its tetrakis substitution at the phenyl groups with 3,5-dihydroxy moieties. Its molecular formula is , and it exhibits significant photophysical properties suitable for therapeutic applications.

| Property | Value |

|---|---|

| Molecular Weight | 694.73 g/mol |

| Melting Point | >300 °C |

| Maximum Absorbance (λmax) | 421 nm |

| Extinction Coefficient (ε) | ≥285000 at 417-423 nm |

Photodynamic Therapy (PDT)

TPPD has been investigated for its efficacy in PDT, a treatment modality that utilizes light-activated compounds to induce cytotoxicity in cancer cells. In vitro studies have demonstrated that TPPD can generate reactive oxygen species (ROS) upon light activation, leading to apoptosis in various cancer cell lines. For instance, research indicates that TPPD effectively induces cell death in HeLa cells when exposed to light at specific wavelengths .

Antioxidant Activity

The antioxidant properties of TPPD are attributed to its ability to scavenge free radicals and reduce oxidative stress. A study involving Drosophila melanogaster showed that TPPD treatment resulted in decreased levels of hydrogen peroxide (H₂O₂), suggesting its potential role in modulating redox homeostasis . The reduction of H₂O₂ levels correlates with improved cellular signaling and function.

Antimicrobial Effects

Recent investigations have also highlighted the antimicrobial properties of TPPD. In vitro assays demonstrated that TPPD exhibits significant inhibitory effects against various bacterial strains, suggesting its potential application as an antimicrobial agent. The mechanism appears to involve the disruption of bacterial cell membranes upon photoactivation .

Case Studies

-

Study on Cancer Cell Lines :

A detailed examination of TPPD's effects on breast cancer cell lines revealed that photoactivated TPPD leads to a significant increase in apoptosis markers compared to untreated controls. The study concluded that TPPD could serve as a promising candidate for PDT applications in oncology . -

Antioxidant Mechanism Exploration :

In a model using Drosophila melanogaster, researchers found that systemic administration of TPPD resulted in a sustained decrease in oxidative stress markers over seven days post-treatment. This finding underscores the compound's potential as a long-term antioxidant therapeutic agent . -

Antimicrobial Efficacy :

A comparative study assessed the antimicrobial activity of TPPD against standard bacterial strains. Results indicated that TPPD not only inhibited growth but also caused significant morphological changes in bacterial cells upon light exposure .

Q & A

Q. What are the recommended synthetic routes for preparing 5,10,15,20-Tetrakis(3,5-dihydroxyphenyl)-21H,23H-porphine, and how do reaction conditions influence yield?

The Adler-Longo method is commonly adapted for synthesizing meso-substituted porphyrins. This involves condensation of pyrrole with 3,5-dihydroxybenzaldehyde under reflux in propionic acid or nitrobenzene. Key variables include molar ratios (e.g., 1:1 aldehyde-to-pyrrole), temperature (140–160°C), and reaction duration (12–24 hrs). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is critical to remove oligomers. Yield optimization requires careful control of steric hindrance from the dihydroxyphenyl groups, which may slow cyclization .

Q. How should researchers characterize the electronic and structural properties of this porphyrin?

- UV-Vis Spectroscopy : Confirm the Soret band (~420 nm) and Q-bands (500–650 nm) in solvents like DMF or pyridine. Red shifts indicate π-π* transitions influenced by hydroxyl substituents .

- ¹H/¹³C NMR : Solubility in DMSO-d₆ allows detection of NH protons (~-2 ppm) and aromatic signals (6.8–8.2 ppm). Hydroxyl protons may appear as broad peaks at ~9–10 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (C₄₄H₃₀N₄O₈, MW 742.74) .

Q. What solvent systems are optimal for handling this compound in experimental workflows?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and alcohols (MeOH, EtOH). For spectroscopic studies, DMF is preferred due to minimal solvent interference. For catalytic applications, ethanol/water mixtures enhance solubility while maintaining stability .

Advanced Research Questions

Q. How can this porphyrin be integrated into covalent organic frameworks (COFs) for photocatalysis or sensing?

The dihydroxyphenyl groups enable covalent linkage via Schiff-base reactions. For example:

- React with 1,3,5-triformylphloroglucinol in mesitylene/dioxane at 120°C to form β-ketoenamine-linked COFs.

- Post-synthetic metalation (e.g., Mn, Fe) enhances catalytic activity for dye degradation or CO₂ reduction.

- Intramolecular hydrogen bonding between hydroxyl groups improves COF crystallinity and thermal stability (>400°C) .

Q. What strategies mitigate aggregation-induced quenching in photodynamic therapy (PDT) applications?

- Nanoparticle Encapsulation : Use PEGylated liposomes or silica nanoparticles to disperse the porphyrin, reducing π-stacking.

- Peripheral Functionalization : Introduce sulfonate groups (via post-synthetic modification) to enhance hydrophilicity and cellular uptake.

- Coordination with Metals : Zn(II) or Pd(II) insertion red-shifts absorption, improving deep-tissue PDT efficacy .

Q. How can researchers resolve contradictions in reported solubility and stability data?

- Controlled Environment Studies : Conduct thermogravimetric analysis (TGA) under inert vs. humid conditions to assess hygroscopicity.

- pH-Dependent Solubility : Titrate in buffered solutions (pH 3–10) to identify stability windows. Hydroxyl groups deprotonate above pH 7, increasing aqueous solubility but risking oxidation .

Q. What experimental designs optimize this porphyrin’s performance in electrochemical sensors for heavy metals?

- Electrode Modification : Drop-cast onto glassy carbon electrodes pre-coated with graphene oxide (GO) for enhanced surface area.

- Cyclic Voltammetry (CV) : Monitor redox peaks (e.g., Cu²⁺ at ~0.25 V vs. Ag/AgCl) in acetate buffer (pH 4.5).

- Detection Limits : Achieve sub-ppb sensitivity for Cd²⁺/Pb²⁺ via differential pulse voltammetry (DPV) with a linear range of 0.1–100 µM .

Methodological Considerations

Q. How should researchers design experiments to analyze conflicting data on catalytic efficiency?

- Design of Experiments (DoE) : Use a central composite design to evaluate variables like catalyst loading (0.1–1 mol%), temperature (25–80°C), and substrate concentration.

- Statistical Validation : Apply ANOVA to identify significant factors (e.g., temperature contributes 65% variance in oxidation of styrene) .

Q. What techniques validate the role of hydroxyl groups in metal ion chelation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。